molecular formula C8H13ClN2O4S2 B6605941 methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride CAS No. 2344679-44-1

methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride

Cat. No.: B6605941
CAS No.: 2344679-44-1
M. Wt: 300.8 g/mol
InChI Key: YECVNQKKFTUTAI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a sulfonamide group, making it a unique molecule with interesting properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-3-sulfonic acid and amino acids or their derivatives.

  • Reaction Steps: The process involves the formation of an amide bond between the amino group of the amino acid and the sulfonic acid group of thiophene-3-sulfonic acid.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scaling Up: The reaction conditions are optimized to scale up the production while maintaining the purity and yield of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.

  • Substitution: Nucleophiles like ammonia or amines, and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Sulfonic acids, ketones, or carboxylic acids.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Amides, esters, or other substituted sulfonamides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Biology: It has potential biological activity, which can be explored for developing new drugs or therapeutic agents. Medicine: The compound's derivatives may exhibit pharmacological properties, making it a candidate for drug development. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride depends on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

  • Methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate: The parent compound without the hydrochloride group.

  • Methyl 2-amino-3-(benzenesulfonamido)propanoate: Similar structure but with a benzene ring instead of thiophene.

  • Methyl 2-amino-3-(pyridine-3-sulfonamido)propanoate: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness: Methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride is unique due to the presence of the thiophene ring, which imparts different chemical and biological properties compared to its benzene or pyridine analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-amino-3-(thiophen-3-ylsulfonylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S2.ClH/c1-14-8(11)7(9)4-10-16(12,13)6-2-3-15-5-6;/h2-3,5,7,10H,4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECVNQKKFTUTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNS(=O)(=O)C1=CSC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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